molecular formula C7H5BrClF B6237446 2-bromo-3-chloro-4-fluoro-1-methylbenzene CAS No. 1783823-53-9

2-bromo-3-chloro-4-fluoro-1-methylbenzene

Cat. No.: B6237446
CAS No.: 1783823-53-9
M. Wt: 223.5
InChI Key:
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Description

2-Bromo-3-chloro-4-fluoro-1-methylbenzene is an aromatic compound with the molecular formula C7H5BrClF It is a halogenated benzene derivative, characterized by the presence of bromine, chlorine, and fluorine atoms attached to the benzene ring along with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-3-chloro-4-fluoro-1-methylbenzene typically involves multi-step organic reactions. One common method includes the halogenation of 1-methylbenzene (toluene) through electrophilic aromatic substitution. The process may involve:

    Bromination: Using bromine (Br2) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr3) to introduce the bromine atom.

    Chlorination: Using chlorine (Cl2) in the presence of a catalyst like iron(III) chloride (FeCl3) to introduce the chlorine atom.

    Fluorination: This step can be more challenging due to the reactivity of fluorine. It may involve the use of a fluorinating agent such as hydrogen fluoride (HF) or a more selective reagent like Selectfluor.

Industrial Production Methods

Industrial production of this compound may involve similar halogenation steps but on a larger scale. The process must be carefully controlled to ensure the correct substitution pattern and to minimize the formation of by-products. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-chloro-4-fluoro-1-methylbenzene can undergo various chemical reactions, including:

    Substitution Reactions: Due to the presence of halogen atoms, it can participate in nucleophilic aromatic substitution (SNAr) reactions.

    Oxidation and Reduction: The methyl group can be oxidized to a carboxylic acid or reduced to an alkane.

    Coupling Reactions: It can undergo coupling reactions such as Suzuki coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products

    Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of alkylbenzenes.

Scientific Research Applications

2-Bromo-3-chloro-4-fluoro-1-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Exploration as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-bromo-3-chloro-4-fluoro-1-methylbenzene in chemical reactions typically involves electrophilic aromatic substitution. The halogen atoms influence the reactivity and orientation of further substitutions on the benzene ring. The presence of multiple halogens can also affect the compound’s electronic properties, making it a useful building block in various synthetic pathways.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-4-chloro-2-fluorobenzene: Another halogenated benzene derivative with a different substitution pattern.

    2-Chloro-4-fluoro-1-methylbenzene: Lacks the bromine atom but has similar reactivity.

    3-Bromo-4-chloro-1-fluorobenzene: Similar structure but different positioning of halogens.

Uniqueness

2-Bromo-3-chloro-4-fluoro-1-methylbenzene is unique due to its specific substitution pattern, which can lead to distinct reactivity and applications compared to other halogenated benzenes. The combination of bromine, chlorine, and fluorine atoms provides a versatile platform for further chemical modifications and applications in various fields.

Properties

CAS No.

1783823-53-9

Molecular Formula

C7H5BrClF

Molecular Weight

223.5

Purity

0

Origin of Product

United States

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